Calcium glycolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

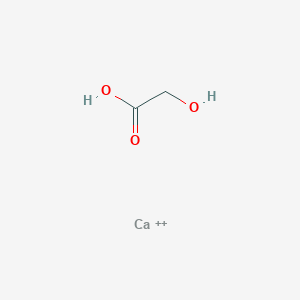

Calcium glycolate is a chemical compound with the molecular formula C₄H₆CaO₆. It is the calcium salt of glycolic acid, a type of alpha hydroxy acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically found as a crystalline solid and is soluble in water.

Biochemical Analysis

Biochemical Properties

Calcium glycolate participates in various biochemical reactions. It is involved in the glyoxylate cycle, a variant of the citric acid cycle. This cycle is a crucial part of many metabolic pathways, allowing organisms to convert fats into sugars . The enzymes, proteins, and other biomolecules that interact with this compound include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .

Cellular Effects

This compound can influence various types of cells and cellular processes. For instance, it has been found to affect HepG2 cells, a type of liver cell. These cells contain oxalate, glyoxylate, and glycolate as intracellular metabolites and excrete oxalate and glycolate into the medium . This compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it binds to biomolecules such as enzymes, influencing their activity. In the case of glycolate oxidase, this compound serves as a substrate for the enzyme, leading to the production of glyoxylate .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, this compound has been prepared on a 15 mmole scale in 60-65% yield from the corresponding sodium acetates . This suggests that the stability and degradation of this compound, as well as its long-term effects on cellular function, can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, calcium gluconate, a similar compound, is used in veterinary medicine to treat conditions like eclampsia in small animals. The dosage is usually 1–4 g/day in dogs and 0.5–1 g/day in cats, in divided doses .

Metabolic Pathways

This compound is involved in the glyoxylate cycle, a crucial metabolic pathway. This cycle allows organisms to convert fats into sugars. The enzymes it interacts with include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, calcium is an essential nutrient that plays important roles in various cellular processes. It is primarily an extracellular element, although trace amounts of intracellular calcium are crucial for cellular function .

Subcellular Localization

Calcium, an element in this compound, plays a crucial role in various cellular processes and is found in various compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium glycolate can be synthesized through the reaction of glycolic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where glycolic acid reacts with calcium carbonate or calcium hydroxide to form this compound and water. The reaction conditions usually involve moderate temperatures and stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, this compound is produced by reacting glycolic acid with calcium carbonate in large reactors. The reaction mixture is then filtered to remove any unreacted calcium carbonate, and the resulting solution is concentrated and crystallized to obtain pure this compound. The crystallized product is then dried and packaged for use.

Chemical Reactions Analysis

Types of Reactions: Calcium glycolate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form calcium oxalate and other by-products.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions where the glycolate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur in aqueous solutions at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ions.

Major Products Formed:

Oxidation: Calcium oxalate and water.

Reduction: Reduced forms of glycolic acid derivatives.

Substitution: Various calcium salts depending on the substituting anion.

Scientific Research Applications

Calcium glycolate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential role in cellular metabolism and as a calcium supplement in biological systems.

Medicine: It is explored for its potential use in medical treatments, particularly in calcium supplementation and as a component in pharmaceutical formulations.

Industry: this compound is used in the production of cosmetics, personal care products, and as an additive in various industrial processes.

Mechanism of Action

Calcium glycolate can be compared with other calcium salts of organic acids, such as:

Calcium gluconate: Used primarily in medicine for calcium supplementation and treatment of hypocalcemia.

Calcium lactate: Commonly used as a food additive and in calcium supplements.

Calcium citrate: Known for its high bioavailability and use in dietary supplements.

Uniqueness: this compound is unique due to its dual role as a source of calcium and glycolate ions. This dual functionality makes it valuable in both biological and industrial applications, where both calcium and glycolate are required.

Comparison with Similar Compounds

- Calcium gluconate

- Calcium lactate

- Calcium citrate

- Calcium acetate

Biological Activity

Calcium glycolate is a calcium salt derived from glycolic acid, which has garnered attention due to its potential biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to release calcium ions in biological systems, which are crucial for numerous physiological processes such as muscle contraction, neurotransmitter release, and bone health. The compound acts by modulating intracellular calcium levels, influencing various signaling pathways.

- Calcium Release : this compound dissociates in solution to provide free calcium ions, which can interact with cellular receptors and enzymes.

- Interaction with Glycolate Metabolism : It may influence glycolate metabolism by acting as a substrate or modulator for enzymes involved in glycolate oxidation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Effects

Recent studies suggest that this compound exhibits anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce markers of inflammation such as cytokines (e.g., IL-6 and TNF-α) and myeloperoxidase (MPO) levels in tissues.

- Case Study : In a collagen-induced arthritis model, administration of this compound significantly reduced paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-rheumatic agent .

2. Neuroprotective Effects

Calcium plays a critical role in neuronal signaling. This compound may have neuroprotective effects by stabilizing calcium homeostasis in neuronal cells.

- Research Findings : Studies indicate that calcium salts can protect against excitotoxicity in neuronal cultures by preventing excessive calcium influx during pathological conditions .

3. Cardioprotective Properties

This compound has been investigated for its role in cardiovascular health, particularly in conditions like hyperkalemia where it helps stabilize cardiac membranes.

- Clinical Observations : In patients with hyperkalemia, intravenous administration of calcium salts (including this compound) showed improvements in ECG parameters associated with cardiac rhythm disturbances .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Evidence Source |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Stabilizes calcium homeostasis | |

| Cardioprotective | Stabilizes cardiac membranes |

Safety and Toxicity

While this compound is generally considered safe when used appropriately, there are potential risks associated with its use:

Properties

CAS No. |

996-23-6 |

|---|---|

Molecular Formula |

C2H4CaO3 |

Molecular Weight |

116.13 g/mol |

IUPAC Name |

calcium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Ca/c3-1-2(4)5;/h3H,1H2,(H,4,5); |

InChI Key |

DZQPYEJTLBQPSS-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |

Canonical SMILES |

C(C(=O)O)O.[Ca] |

Key on ui other cas no. |

996-23-6 |

Synonyms |

glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.